6-CHLORO-4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, an ethylpiperazine moiety, and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Introduction of the Piperazine Moiety: The chloroquinoline intermediate is reacted with 4-ethylpiperazine under basic conditions to form the desired piperazine-substituted quinoline.
Sulfonylation: Finally, the compound is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-methylpiperazin-1-yl)quinoline
- 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
- 6-Chloro-3-(4-methylbenzenesulfonyl)quinoline
Uniqueness
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of the chloro group, ethylpiperazine moiety, and methylbenzenesulfonyl group together make it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-3-25-10-12-26(13-11-25)22-19-14-17(23)6-9-20(19)24-15-21(22)29(27,28)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJPGUZMTLNTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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